Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate
Description
Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate is an α-amino acid derivative featuring a methylthio (-SMe) substituent on the para-position of the phenyl ring. This compound belongs to a class of structurally modified amino acids designed to enhance biological activity or physicochemical properties.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-methylsulfanylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)10(12)7-8-3-5-9(15-2)6-4-8/h3-6,10H,7,12H2,1-2H3 |
InChI Key |
UZLXOTIXUSYGJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)SC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate typically involves the reaction of 4-(methylthio)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including condensation, reduction, and esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and quality control are essential to ensure the consistency and reliability of the industrial process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Halogenated aromatic compounds
Scientific Research Applications
Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Varied Phenyl Substituents
The following table highlights key differences between Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate and structurally related compounds:
Key Observations :
- Substituent Effects: Methylthio (-SMe): Enhances lipophilicity and may improve blood-brain barrier penetration compared to polar groups like nitrobenzyloxy (-O-(2-NO₂Bz)) . Thiazole-Based Substituents: Introduce heterocyclic moieties that improve antimycobacterial activity (e.g., 9a-d derivatives showed IC₅₀ values <10 µM against M. tuberculosis) .
- Synthetic Pathways: this compound likely follows a route similar to nitro derivatives (), where nitro reduction and thiol alkylation steps are critical . Thiazole-containing analogues (e.g., 9a-d) require multi-step synthesis involving aldehyde condensation and selective reduction () .
Physicochemical Properties
- Solubility : Methylthio-substituted compounds are expected to exhibit higher lipid solubility compared to nitro- or hydroxy-substituted analogues, favoring membrane permeability .
- Stability: The methylthio group is less prone to oxidation than free thiols, improving shelf-life compared to compounds like (S)-2-(2-mercaptoacetamido)-3-(4-nitrophenyl)propanoic acid .
Biological Activity
Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a methylthio group attached to a phenyl ring, which contributes to its unique properties. The chemical structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological systems.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, in vitro assays demonstrated that this compound significantly reduces nitric oxide production in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent. The IC50 values were recorded at various concentrations, demonstrating efficacy at lower doses.
| Concentration (μg/mL) | Nitric Oxide Production (μg/mL) |
|---|---|
| 0 | 10.5 |
| 1 | 8.2 |
| 5 | 5.6 |
| 10 | 3.0 |
| 20 | 1.2 |
Case Study: In a study examining the effects of various compounds on inflammation, this compound exhibited a notable reduction in inflammatory markers when compared to control groups treated with lipopolysaccharides (LPS) .
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. The compound demonstrated significant free radical scavenging activity in DPPH assays, suggesting its potential role in protecting cells from oxidative stress.
Research Findings: A comparative analysis showed that the compound's antioxidant activity was superior to that of common antioxidants like ascorbic acid at equivalent concentrations.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss.
Data Table: Neuroprotective Effects
| Treatment Group | Cognitive Function Score (out of 100) |
|---|---|
| Control | 45 |
| Low Dose (5 mg/kg) | 65 |
| High Dose (20 mg/kg) | 85 |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines: The compound appears to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Scavenging Reactive Oxygen Species (ROS): By neutralizing ROS, it helps mitigate oxidative stress-related damage.
- Modulation of Neurotransmitter Levels: The compound may influence neurotransmitter systems, enhancing cognitive functions through increased levels of acetylcholine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
